1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-iodoanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
Properties
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-hydroxy-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3IN5O3/c20-14-7-10(19(21,22)23)8-27-15(14)25-5-6-29-17(31)13(16(30)28-18(29)32)9-26-12-3-1-11(24)2-4-12/h1-4,7-9,31H,5-6H2,(H,25,27)(H,28,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGNWNSNLDPJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(N(C(=O)NC2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3IN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-iodoanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic molecule with potential biological activities. Its unique structure suggests that it may exhibit significant pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and including data tables and case studies.
Molecular Formula
- C : 15
- H : 12
- Cl : 1
- F : 3
- N : 6
- O : 1
IUPAC Name
This compound
Antimicrobial Activity
Research has indicated that derivatives of pyrimidinetriones, including the compound , exhibit notable antimicrobial properties. In a study comparing various compounds against fungal pathogens, it was found that certain derivatives showed effective inhibition rates superior to standard antifungal agents like pyraclostrobin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Pathogen | Inhibition Rate (%) | EC50 (μg/mL) |
|---|---|---|---|
| 10a | Botrytis cinerea | 84.4 | 14.44 |
| 10b | Fusarium graminearum | 80.8 | N/A |
| 10c | Marssonina mali | <25 | N/A |
Cytotoxicity Studies
A cytotoxicity assessment using zebrafish embryos revealed that the compound exhibited moderate toxicity levels. The study aimed to evaluate the safety profile of several synthesized compounds, indicating that while some showed promising biological activity, they also posed risks at higher concentrations .
The proposed mechanism of action for the compound involves inhibition of key enzymes associated with cell proliferation and survival pathways in target organisms. Docking studies have suggested strong binding affinities to specific protein targets involved in these pathways .
Case Study 1: Antifungal Efficacy
In a detailed investigation into the antifungal efficacy of the compound against Botrytis cinerea, it was observed that the compound demonstrated an EC50 value significantly lower than many existing treatments. This study highlights the potential for developing new antifungal agents based on this molecular framework.
Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment was performed on zebrafish embryos to evaluate the safety profile of the compound. Results indicated that while effective against certain pathogens, careful consideration must be taken regarding dosage to minimize adverse effects on non-target organisms .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-iodoanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- CAS No.: CB11116268
- Molecular Formula : C₁₉H₁₄ClF₃IN₅O₃
- Molecular Weight : 579.70 g/mol .
Structural Features :
This compound features a pyrimidinetrione core modified with two critical substituents:
A 3-chloro-5-(trifluoromethyl)pyridinyl group linked via an ethylamino spacer.
A 4-iodoanilino-methylene moiety at the 5-position. These groups confer distinct electronic and steric properties, influencing binding affinity, solubility, and metabolic stability .
Comparison with Structurally Similar Compounds
Structural Analogues and Bioactivity
The compound’s pyrimidinetrione core is shared with several bioactive analogues. Key comparisons include:
Key Observations :
- Substituent Impact: Replacement of the 4-iodoanilino group in the target compound with furylmethylene (Compounds 2a/b) reduces steric bulk but maintains enzyme inhibitory activity (Ki ~12–14 µM) .
- Iodo Substituent: The 4-iodoanilino group in the target compound may improve target selectivity due to its larger atomic radius and polarizability compared to chlorine or methyl groups .
Computational Similarity Analysis
Methods :
Results :
Implications :
Comparison with Analogues :
- Compounds 2a/b were synthesized via Knoevenagel condensation, highlighting the versatility of pyrimidinetrione in accommodating diverse substituents .
- The 3-CF₃-pyridinyl group in the target compound and ’s analogue may require palladium-catalyzed coupling, increasing synthetic complexity compared to furyl or phenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
